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Compound of Interest

Compound Name: (-)-Isosclerone

Cat. No.: B592930

An In-depth Technical Guide to (-)-lsosclerone Enantiomer: Regiolone
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and
biological activities of (-)-lsosclerone, also known as regiolone. It includes detailed information
on its stereochemistry, physicochemical properties, and known biological effects, with a focus
on its phytotoxicity. This document is intended to serve as a valuable resource for researchers
and professionals in the fields of natural product chemistry, pharmacology, and drug
development.

Chemical Structure and Properties

Regiolone is the trivial name for the (-)-enantiomer of isosclerone. Its systematic IUPAC name
is (4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one[1]. The absolute configuration of
regiolone has been determined to be (R), and it is the levorotatory isomer[2]. Its enantiomer,
(+)-isosclerone, possesses the (S) configuration and is dextrorotatory.

The chemical structure and key properties of regiolone are summarized below.

Table 1: Chemical and Physical Properties of Regiolone
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Property Value Source

Molecular Formula C10H1003 PubChem[1]

Molecular Weight 178.18 g/mol PubChem[1]
(4R)-4,8-dihydroxy-3,4-

IUPAC Name ] PubChem[1]
dihydro-2H-naphthalen-1-one

Chirality (R)-enantiomer ResearchGate[2]

Optical Rotation Levorotatory (-) ResearchGate[2]
(-)-Isosclerone, (R)-(-)-

Synonyms PubChem[1]

Regiolone

Experimental Data
Spectroscopic Data

Detailed experimental spectroscopic data for regiolone is crucial for its identification and

characterization. While a complete, published experimental spectrum is not readily available in

public databases, the expected signals can be inferred from its structure and data for related

compounds.

Table 2: Predicted *H and **C NMR Chemical Shifts for Regiolone
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Predicted Chemical

Predicted Chemical

1H NMR _ 13C NMR _
Shift (ppm) Shift (ppm)
H-2 2.0-2.2 C-1 ~200 (C=0)
H-3 2.6-2.8 C-2 ~35
H-4 4.8-5.0 (t) c-3 ~45
H-5 7.0-7.2 (d) C-4 ~65 (C-OH)
H-6 7.4-7.6 (1) C-4a ~130
H-7 6.8-7.0 (d) C-5 ~115
4-OH Broad singlet C-6 ~135
8-OH Broad singlet C-7 ~118
C-8 ~155 (C-OH)
C-8a ~120

Note: These are predicted values and may vary depending on the solvent and experimental

conditions.

Optical Rotation

The specific optical rotation is a key parameter for distinguishing between the enantiomers of

isosclerone. Regiolone is the levorotatory enantiomer.

Table 3: Optical Rotation Data

Compound Configuration Specific Rotation [a]D
Regiolone (R) Negative (-)
Isosclerone (S) Positive (+)

Experimental Protocols
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Isolation of Regiolone from Fungal Culture (General
Protocol)

Regiolone is produced by the fungus Botrytis fabae[2]. The following is a general protocol for
the isolation and purification of secondary metabolites from fungal cultures, which can be

adapted for regiolone.

Workflow for Fungal Metabolite Isolation
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Caption: General workflow for the isolation and purification of regiolone.
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Methodology:

Fungal Culture: Inoculate a suitable liquid medium with Botrytis fabae and incubate under
appropriate conditions to allow for fungal growth and secondary metabolite production.

Extraction: Separate the fungal mycelia from the culture broth by filtration. Extract the broth
with an organic solvent such as ethyl acetate. Extract the mycelia separately, for example,
with a mixture of methanol and chloroform.

Purification: Combine the organic extracts and concentrate under reduced pressure. Subject
the crude extract to column chromatography on silica gel, eluting with a gradient of solvents

(e.g., hexane-ethyl acetate) to separate compounds based on polarity. Monitor the fractions

by thin-layer chromatography (TLC).

Final Purification: Pool fractions containing the compound of interest and subject them to
further purification using preparative high-performance liquid chromatography (HPLC) to
obtain pure regiolone.

Characterization: Confirm the structure and stereochemistry of the isolated compound using
spectroscopic methods (*H NMR, 13C NMR, MS) and polarimetry.

Enantioselective Synthesis of Regiolone (Conceptual
Approach)

An enantioselective synthesis is required to obtain regiolone without its corresponding (S)-
enantiomer. While a specific detailed protocol for regiolone is not readily available, a general
approach for the asymmetric synthesis of a-tetralones can be conceptualized.

Logical Flow for Enantioselective Synthesis
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Caption: Conceptual workflow for the enantioselective synthesis of regiolone.

A potential synthetic strategy could involve the asymmetric reduction of a corresponding
prochiral tetralone precursor using a chiral reducing agent or a catalyst.

Biological Activity
Phytotoxicity

Regiolone is known to exhibit phytotoxic activity. The (R) configuration at the C-4 position has
been identified as a crucial structural feature for its biological activity[2]. It is produced by the
plant pathogen Botrytis fabae, which causes chocolate spot disease in faba beans (Vicia faba)

[2].

Table 4: Phytotoxic Activity of Regiolone
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Target Species Observed Effect Source

o Contributes to chocolate spot
Vicia faba (Faba bean) ) ResearchGate[2]
disease symptoms

_ _ Inhibition of seed germination
Various plant species ) PMCI[3]
and seedling growth

Proposed Mechanism of Action

The precise molecular mechanism of regiolone's phytotoxicity is not yet fully elucidated.
However, as a phenolic compound, it may interfere with various cellular processes in plants.

Potential Mechanisms of Phytotoxicity
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Caption: Potential mechanisms of regiolone-induced phytotoxicity.

Possible mechanisms include the generation of reactive oxygen species (ROS), leading to
oxidative stress and cellular damage, disruption of cell membrane integrity, inhibition of
essential enzymes, and interference with plant signaling pathways. Further research is needed
to fully understand the specific molecular targets of regiolone in plant cells.

Conclusion
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Regiolone, the (R)-enantiomer of isosclerone, is a phytotoxic natural product with a defined
stereochemistry that is critical for its biological activity. This guide has summarized the current
knowledge on its structure, properties, and biological effects. The provided conceptual
protocols for its isolation and synthesis can serve as a foundation for further experimental work.
A deeper understanding of its mechanism of action could lead to the development of new
herbicides or other agrochemical agents. Further research is warranted to fully explore the
potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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